molecular formula C13H11NO2 B6366603 6-(3-Acetylphenyl)-2-hydroxypyridine, 95% CAS No. 1111111-27-3

6-(3-Acetylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366603
CAS RN: 1111111-27-3
M. Wt: 213.23 g/mol
InChI Key: DOOKQUHJQMSOOW-UHFFFAOYSA-N
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Description

6-(3-Acetylphenyl)-2-hydroxypyridine, 95% (6-(3-Acetylphenyl)-2-hydroxypyridine) is a synthetic organic compound which is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and alcohols, and it has a melting point of 225-230°C. 6-(3-Acetylphenyl)-2-hydroxypyridine is a versatile compound that has been used in a wide range of research areas, including organic synthesis, drug development, biochemistry, and more.

Scientific Research Applications

6-(3-Acetylphenyl)-2-hydroxypyridine has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It has also been used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, it has been used in the synthesis of various dyes and pigments, as well as in the study of the biochemistry of enzymes and proteins.

Mechanism of Action

The mechanism of action of 6-(3-Acetylphenyl)-2-hydroxypyridine is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes and cyclooxygenase enzymes. In addition, it has been shown to interact with various receptors, such as the dopamine receptor, serotonin receptor, and histamine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Acetylphenyl)-2-hydroxypyridine are not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cytochrome P450 enzymes and cyclooxygenase enzymes. In addition, it has been shown to interact with various receptors, such as the dopamine receptor, serotonin receptor, and histamine receptor. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(3-Acetylphenyl)-2-hydroxypyridine in laboratory experiments is its versatility. It can be used in a wide range of research areas, including organic synthesis, drug development, biochemistry, and more. In addition, it is relatively easy to synthesize and is soluble in water and alcohols.
However, there are some limitations to using 6-(3-Acetylphenyl)-2-hydroxypyridine in laboratory experiments. For example, it is not very stable and can easily degrade in the presence of light or heat. In addition, it can be toxic if ingested or inhaled, and it can irritate the skin and eyes.

Future Directions

There are several potential future directions for 6-(3-Acetylphenyl)-2-hydroxypyridine research. One potential direction is to further explore its biochemical and physiological effects. For example, further research could be conducted to better understand its interactions with various receptors, such as the dopamine receptor, serotonin receptor, and histamine receptor. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties.
Another potential future direction for 6-(3-Acetylphenyl)-2-hydroxypyridine research is to explore its potential uses in organic synthesis. For example, further research could be conducted to explore its potential uses in the synthesis of various pharmaceuticals and organic compounds, such as amino acids and peptides. Additionally, further research could be conducted to explore its potential uses in the synthesis of various dyes and pigments.
Finally, further research could be conducted to explore the potential for using 6-(3-Acetylphenyl)-2-hydroxypyridine as a starting material in the synthesis of various other compounds. For example, further research could be conducted to explore its potential uses in the synthesis of various polymers and other materials.

Synthesis Methods

6-(3-Acetylphenyl)-2-hydroxypyridine can be synthesized using a variety of methods. The most common method is a reaction between p-acetylphenol and 2-hydroxy-3-pyridinone. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-90°C, and the reaction time is usually 1-2 hours.

properties

IUPAC Name

6-(3-acetylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-4-2-5-11(8-10)12-6-3-7-13(16)14-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOKQUHJQMSOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682737
Record name 6-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Acetylphenyl)pyridin-2(1H)-one

CAS RN

1111111-27-3
Record name 6-(3-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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